1,3,5-Trifluoro-2-iodobenzene
Overview
Description
1,3,5-Trifluoro-2-iodobenzene is a halogenated hydrocarbon . It is used as an intermediate in organic synthesis . The molecular formula is C6H2F3I .
Molecular Structure Analysis
This compound contains a total of 12 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical and Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm3, a boiling point of 170.9±35.0 °C at 760 mmHg, and a flash point of 62.7±13.1 °C .Scientific Research Applications
Synthesis of Advanced Polymers
Banerjee et al. (2009) demonstrated the synthesis of hyperbranched poly(arylene ether)s using a new activated trifluoro monomer derived from 1,3,5-trifluoro-2-iodobenzene. This approach led to polymers with high molecular weights and excellent thermal stability, underscoring the potential of this compound in advanced polymer design (Banerjee, Komber, Häussler, & Voit, 2009).
Supramolecular Chemistry
In supramolecular chemistry, Fontana et al. (2002) reported the formation of stable aggregates between 1-iodoperfluoroalkanes, including a compound similar to this compound, and tetramethylethylenediamine. These aggregates, characterized by exceptionally short N⋯I contacts, highlight the potential of this compound derivatives in studying weak non-covalent interactions (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).
Electrocatalytic Applications
Sawamura et al. (2010) explored the electrochemical fluorination of organosulfur compounds using polystyrene-supported iodobenzene derivatives, demonstrating the recyclability and sustained mediatory activity of these compounds in electrocatalytic applications. This research underscores the role of this compound derivatives in developing sustainable and efficient electrocatalytic systems (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Generation of Reactive Intermediates
Wenk and Sander (2002) generated fluorinated m-benzyne derivatives by UV photolysis of 1,3-diiodobenzene derivatives, including a compound similar to this compound. This study provides insight into the generation and reactivity of fluorinated aryne intermediates, which are valuable in synthetic chemistry (Wenk & Sander, 2002).
Halogen Bonding Studies
Research by Triguero et al. (2008) on 1,3,5-trifluoro-2,4,6-triiodobenzene, a closely related compound, showed that halogen bonding interactions with halide anions form a two-dimensional anionic network. These findings contribute to the understanding of halogen bonding, a key interaction in crystal engineering and molecular recognition (Triguero, Llusar, Polo, & Fourmigué, 2008).
Safety and Hazards
Future Directions
A study has investigated in detail the noncovalent interactions between 1,3,5-trifluoro-2,4,6-triiodobenzene and a series of 1,10-phenanthroline derivatives by employing a combined theoretical and experimental method . This research could pave the way for future studies on the interactions of 1,3,5-Trifluoro-2-iodobenzene with other compounds.
Mechanism of Action
Target of Action
1,3,5-Trifluoro-2-iodobenzene is a halogen-bonding donor . It has the ability to co-crystallize with various halogen-bonding acceptors, ranging from neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) to anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of a wide diversity of supramolecular architectures .
Mode of Action
The compound interacts with its targets through halogen-bonding interactions . This interaction leads to the formation of co-crystals with various halogen-bonding acceptors . The resulting changes include the formation of diverse supramolecular architectures .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could impact its absorption and distribution in biological systems.
Result of Action
Its ability to form diverse supramolecular architectures through halogen-bonding interactions suggests that it may have a broad range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, it’s incompatible with strong oxidizing agents, strong acids, and bases , indicating that the chemical environment can significantly influence its action.
Properties
IUPAC Name |
1,3,5-trifluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZRFPGJAMCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964877 | |
Record name | 1,3,5-Trifluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506407-82-5, 41860-63-3 | |
Record name | 1,3,5-Trifluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIFLUOROIODOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 506407-82-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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